2-Chloro-5-fluoro-4-thiocyanopyrimidine
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Overview
Description
Synthesis Analysis
2-Chloro-5-fluoro-4-thiocyanopyrimidine can be synthesized from 2,4-dichloro-5-fluoropyrimidine and potassium thiocyanate. The reaction is conducted in formic acid at room temperature for 5 hours .Molecular Structure Analysis
The molecular formula of this compound is C5HClFN3S. Its molecular weight is 189.6 g/mol.Chemical Reactions Analysis
2-Chloro-5-fluoropyrimidine can be used as a starting material for the preparation of various compounds. For instance, it can react with various amines in the presence of K2CO3 to form 5-fluoro-2-amino pyrimidines . It can also be used in the synthesis of benzamide scaffolds as potent antagonists against P2X7 receptors .Scientific Research Applications
Synthesis of Kinase Inhibitors
Fluorinated pyrimidines, similar to 2-Chloro-5-fluoro-4-thiocyanopyrimidine, are key intermediates in the synthesis of novel compounds with potential as kinase inhibitors. These compounds are designed by regioselective substitution and amide formation, demonstrating the versatility of fluoropyrimidines in creating biologically active molecules with potential applications in cancer therapy (Wada et al., 2012).
Anti-Cancer Research
Fluorinated pyrimidine derivatives have been synthesized and evaluated for their anticancer activity. For instance, novel fluoro-substituted compounds have shown activity against lung cancer cell lines at low concentrations, highlighting the therapeutic potential of fluoropyrimidine derivatives in oncology research (Hammam et al., 2005).
Synthesis of Antiviral Agents
Research on fluoropyrimidines has also extended to the synthesis of derivatives with antiviral activity. For example, chloro-fluoropyrimidines have been synthesized and screened for activity against various viruses, demonstrating the potential of such compounds in developing new antiviral therapies (Chernikova et al., 2019).
Herbicidal Activity
In addition to biomedical applications, fluoropyrimidines have been explored for their potential in agriculture. Novel compounds with fluoropyrimidine moieties have been synthesized and shown to possess herbicidal activity, offering a new avenue for the development of agrochemicals (Tajik & Dadras, 2011).
properties
IUPAC Name |
(2-chloro-5-fluoropyrimidin-4-yl) thiocyanate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClFN3S/c6-5-9-1-3(7)4(10-5)11-2-8/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOERDQDFDHRQBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)SC#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClFN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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